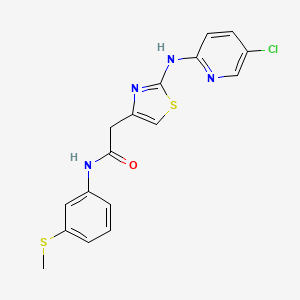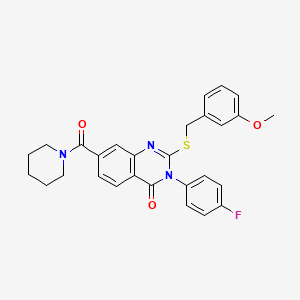
3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
The compound and its derivatives have been explored for their potential biological activities. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, structurally related to the compound , have been synthesized and studied. These compounds, due to the presence of fluorine substituents, showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents. The structural studies also revealed the formation of a 3D network through hydrogen bonds and π-π interactions, enhancing the solubility of these compounds, which is a crucial factor in drug development (Sun et al., 2019).
Radiopharmaceutical Applications
The compound has been studied for its potential in radiopharmaceutical applications. 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, structurally similar to the compound, was successfully radioiodinated, and its biodistribution was analyzed in tumor-bearing mice. This study was pivotal in exploring the compound's role in developing potent radiopharmaceuticals targeting tumor cells, showcasing its potential in diagnostic imaging and therapy (Al-Salahi et al., 2018).
Anti-Microbial and Anti-Tubercular Applications
The compound's derivatives have demonstrated significant anti-bacterial and anti-fungal activities. Tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'substitutedbenzylidine)-3-(4nitrophenyl amino) thiazolo quinazoline derivatives, structurally related to the compound, exhibited potent in vitro antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents (Selvam & Palanirajan, 2010). Additionally, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, pointing towards its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Anti-Cancer Applications
The compound and its derivatives have been synthesized and evaluated for their anticancer activities. A series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds showed good inhibitory effects against various pathogens, suggesting their potential in treating cancer by targeting specific microbial agents (Yan et al., 2016). Furthermore, the synthesized compounds 1-18, based on the 4(3H)-quinazolinone derivatives, were evaluated for their antimicrobial and anticancer potentials, indicating the potential of these compounds in cancer therapy (Deep et al., 2013).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3S/c1-35-23-7-5-6-19(16-23)18-36-28-30-25-17-20(26(33)31-14-3-2-4-15-31)8-13-24(25)27(34)32(28)22-11-9-21(29)10-12-22/h5-13,16-17H,2-4,14-15,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGTLBEMWMQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
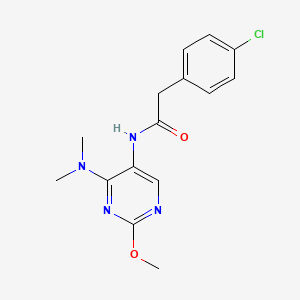
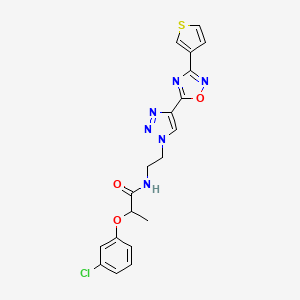
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

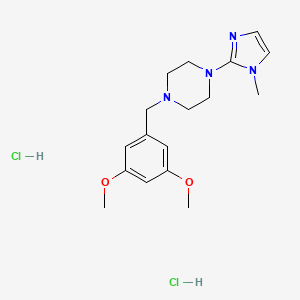
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)
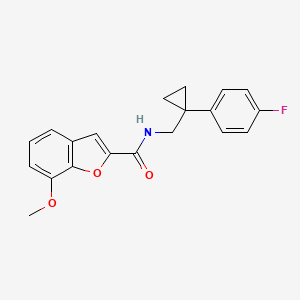

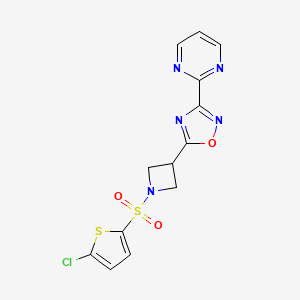
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
